

"passivation issues in stainless steel treatment with chromic acid"

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Compound of Interest

Compound Name: Chromic chromate

Cat. No.: B1584994

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Technical Support Center: Passivation of Stainless Steel

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the passivation of stainless steel, with a specific focus on issues related to the use of chromic acid and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the passivation of stainless steel, particularly when using nitric acid baths supplemented with sodium dichromate.

Issue 1: "Flash Attack" - Dark, Etched, or Black Appearance on Stainless Steel After Passivation

- Question: My stainless steel parts have a dark, heavily etched appearance after the passivation bath. What is causing this "flash attack"?
- Answer: "Flash attack" is a form of uncontrolled corrosion that occurs when the passivation solution is too aggressive for the specific grade of stainless steel or when the bath is contaminated.^{[1][2][3]} Instead of forming a protective passive layer, the acid bath aggressively etches the surface.

Possible Causes & Solutions:

Cause	Description	Solution
Bath Contamination	The most common cause is the contamination of the acid bath with chlorides or other foreign matter.[2][3][4] Grease and oils reacting with the acid can also interfere with the process.[1][3]	Regularly replace the acid bath with a fresh solution.[1][5] Use high-purity water (Reverse Osmosis or Deionized) with low chloride content for bath preparation and rinsing.[1][5]
Improper Pre-Cleaning	Residual machining oils, coolants, or other debris on the part surface can react with the acid, leading to uneven passivation and flash attack.[1][2][3]	Implement a thorough pre-cleaning and degreasing step before passivation.[1][2][3] Ensure all organic and metallic residues are removed.
Incorrect Acid Concentration or Temperature	For certain grades of stainless steel, a standard nitric acid bath may be too aggressive.	For less-resistant stainless steel grades, add sodium dichromate to the nitric acid bath or increase the nitric acid concentration to make the solution more oxidizing and reduce the risk of flash attack.[2][3]
Mixing Stainless Steel Grades	Passivating different grades of stainless steel (e.g., 300 and 400 series) in the same bath can lead to galvanic corrosion.[1][5]	Do not mix different grades of stainless steel in the same passivation bath.[1][3]

Issue 2: Incomplete or Ineffective Passivation (Fails Quality Control Tests)

- Question: My passivated stainless steel is failing the copper sulfate test or showing signs of rust after a humidity test. Why is the passivation not effective?

- Answer: Ineffective passivation is typically due to an incomplete formation of the protective chromium oxide layer. This can be caused by several factors throughout the process.

Possible Causes & Solutions:

Cause	Description	Solution
Insufficient Pre-Cleaning	Any surface contaminants will inhibit the formation of a uniform passive layer. [1] [2] [6]	Ensure a meticulous multi-stage cleaning process to remove all oils, greases, and metallic particles before the acid bath. [1] [2] [3]
Incorrect Bath Parameters	The concentration of nitric acid and sodium dichromate, as well as the bath temperature and immersion time, are critical for effective passivation and vary by stainless steel grade. [4] [7]	Adhere to established standards such as ASTM A967 for the correct parameters for the specific stainless steel alloy being treated. [4] [8] [9]
Inadequate Rinsing	Residual acid left on the surface after the passivation bath can cause "flash rusting" and interfere with the formation of a stable passive layer. [10]	Thoroughly rinse parts with high-purity water after the acid bath. For free-machining grades, a neutralization step with sodium hydroxide may be necessary to remove trapped acid. [11]
Improper Heat Treatment	High-carbon, high-chromium martensitic grades of stainless steel must be properly hardened to be corrosion-resistant before passivation. An attack can occur in the passivation bath if parts are improperly heat-treated. [3]	Ensure that heat treatment procedures are correctly performed before passivation. [3]

Frequently Asked Questions (FAQs)

Q1: What is the role of chromic acid or sodium dichromate in stainless steel passivation?

A1: While pure chromic acid is not commonly used for passivating stainless steel, sodium dichromate (a hexavalent chromium compound) is often added to nitric acid passivation baths. [\[11\]](#)[\[12\]](#) Its primary role is to increase the oxidizing potential of the solution. [\[4\]](#)[\[7\]](#) This is particularly beneficial for less corrosion-resistant stainless steel grades as it helps to form the passive film more rapidly and reduces the risk of flash attack. [\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

Q2: Are there environmental or safety concerns with using sodium dichromate?

A2: Yes, sodium dichromate is a highly toxic hexavalent chromium compound, which raises significant health and environmental concerns. [\[1\]](#)[\[12\]](#)[\[13\]](#) Its use and disposal are heavily regulated. Due to these concerns, there is a growing trend towards using alternatives like citric acid passivation. [\[1\]](#)[\[12\]](#)

Q3: What are the standard concentrations and conditions for a nitric acid/sodium dichromate passivation bath?

A3: The specific parameters depend on the grade of stainless steel. However, a common formulation outlined in standards like ASTM A967 is:

Parameter	Value
Nitric Acid Concentration	20-25% by volume
Sodium Dichromate Concentration	2.5% by weight
Temperature	120-130°F (49-54°C)
Minimum Immersion Time	20 minutes

This is just one example (Nitric 1 from ASTM A967); other formulations exist for different steel grades. [\[4\]](#)[\[8\]](#)[\[9\]](#)

Q4: Can I passivate different types of stainless steel together?

A4: No, it is strongly advised not to passivate different grades of stainless steel, such as the 300 and 400 series, in the same bath simultaneously.[1][5] This can lead to galvanic corrosion, where the less noble metal corrodes at an accelerated rate.[5]

Q5: How can I test if my stainless steel is properly passivated?

A5: Several tests can be performed to verify the effectiveness of passivation, as outlined in standards like ASTM A967.[9] Common methods include:

- **Water Immersion Test:** Submerging the part in distilled water for 24 hours to check for rust formation.[5]
- **High Humidity Test:** Exposing the part to a high-humidity environment for 24 hours.[5]
- **Copper Sulfate Test:** Applying a copper sulfate solution to the surface; the plating of copper indicates the presence of free iron and a failed test.[5]
- **Salt Spray Test:** Exposing the component to a salt spray to test for corrosion resistance.[5]

Experimental Protocols & Visualizations

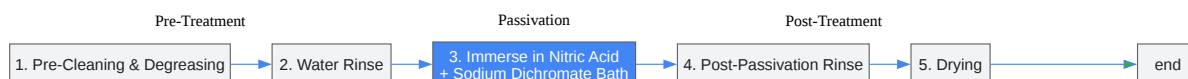
Standard Passivation Protocol (ASTM A967, Nitric 1)

This protocol is a common method for passivating certain grades of stainless steel that benefit from the addition of sodium dichromate.

Methodology:

- **Pre-cleaning/Degreasing:** Thoroughly clean the stainless steel parts to remove all oils, greases, coolants, and other surface contaminants. An alkaline soak or ultrasonic cleaning is recommended.
- **Rinse:** Rinse the parts with clean, high-purity water.
- **Passivation Bath:** Immerse the parts in a solution containing 20-25% by volume nitric acid and 2.5% by weight sodium dichromate.[4][8][9] Maintain the bath temperature between 120-130°F (49-54°C).[4][8][9] The minimum immersion time is 20 minutes.[4][8][9]

- Post-Passivation Rinse: Thoroughly rinse the parts with high-purity water to remove all acid residue.
- Drying: Dry the parts completely.

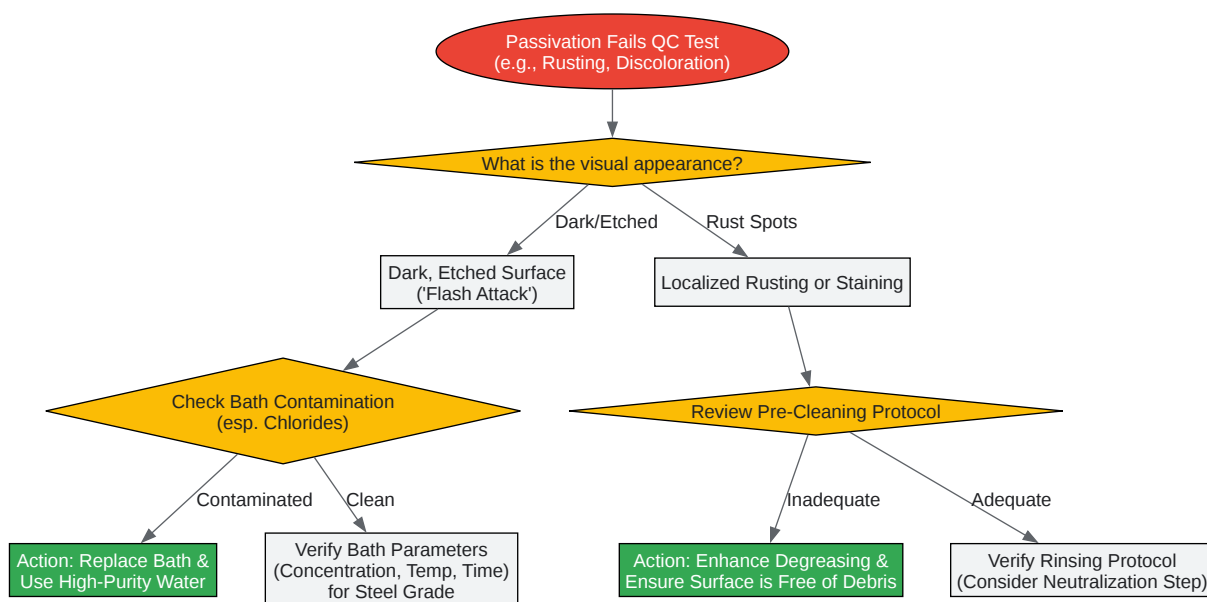


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Passivation Experimental Workflow

Troubleshooting Logic for Passivation Failures

This diagram outlines a logical flow for diagnosing common passivation issues.



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Troubleshooting Passivation Failures

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